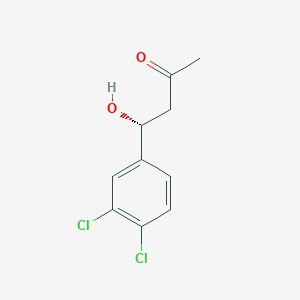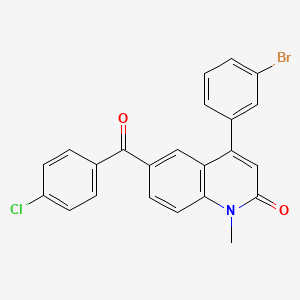
4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine substituents on the phenyl and benzoyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or sulfuryl chloride.
Coupling Reactions: The final step involves coupling the substituted phenyl and benzoyl groups to the quinoline core using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2-carboxylic acid.
Reduction: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of key signaling cascades.
Comparison with Similar Compounds
- 4-(3-Bromophenyl)-6-(4-fluorobenzoyl)-1-methylquinolin-2(1H)-one
- 4-(3-Chlorophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one
- 4-(3-Bromophenyl)-6-(4-methylbenzoyl)-1-methylquinolin-2(1H)-one
Comparison:
Substituent Effects: The presence of different halogen substituents (e.g., fluorine, chlorine) can significantly alter the compound’s reactivity, biological activity, and physical properties.
Unique Features: 4-(3-Bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2(1H)-one is unique due to the specific combination of bromine and chlorine substituents, which can enhance its chemical stability and biological activity compared to other similar compounds.
Properties
CAS No. |
501421-82-5 |
|---|---|
Molecular Formula |
C23H15BrClNO2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-(4-chlorobenzoyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H15BrClNO2/c1-26-21-10-7-16(23(28)14-5-8-18(25)9-6-14)12-20(21)19(13-22(26)27)15-3-2-4-17(24)11-15/h2-13H,1H3 |
InChI Key |
HOBHZKNTZMLGCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
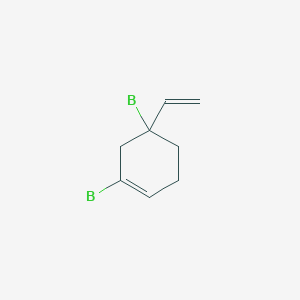
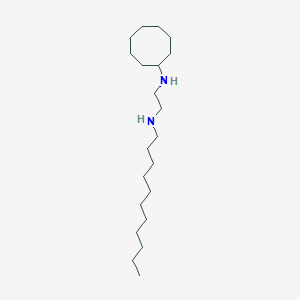
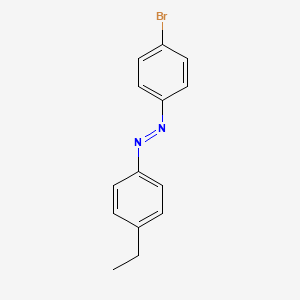
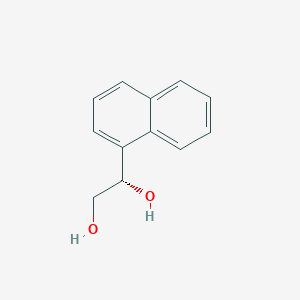
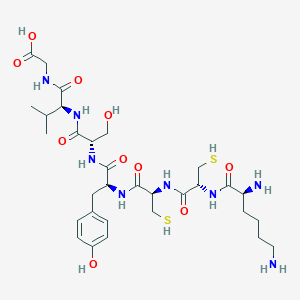
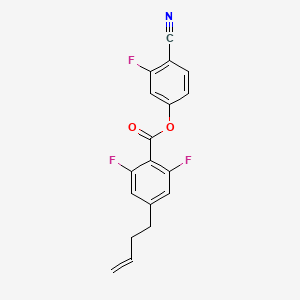
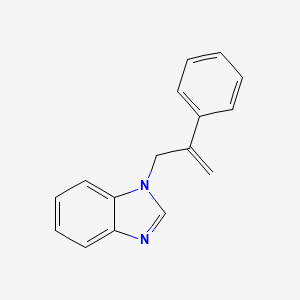
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)

![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
